molecular formula C7H7NOS B7845386 3-hydroxy-3-(thiophen-2-yl)propanenitrile

3-hydroxy-3-(thiophen-2-yl)propanenitrile

Cat. No. B7845386
M. Wt: 153.20 g/mol
InChI Key: QRYPRIQTWTYTGD-UHFFFAOYSA-N
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Patent
US06686505B2

Procedure details

To 10 ml of a THF solution of 1.53 g (10 mmol) of the optically active 3-(2-thienyl)-3-hydroxypropanenitrile obtained in Example 6, slowly added was 1.23 ml (13 mmol) of borane.dimethylsulfide complex. After removing the dimethylsulfide by reducing the pressure, the reaction mixture was refluxed for 2.5 hours. The reaction was stopped by addition of a methanol/hydrochloric acid solution, and the methanol was distilled off under vacuum. After neutralizing with a SN aqueous solution of sodium hydroxide, the solvent was distilled off, a further aqueous solution of sodium hydroxide was added to make the reaction solution basic, and this was then extracted with methylene chloride. This methylene chloride solution was dried with anhydrous sodium sulfate, and the solvent was then distilled off under vacuum to give 1.28 g (yield 81%, 1H-NMR) of optically active 1-(2-thienyl)-3-aminopropanol.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:10])[CH2:7][C:8]#[N:9].B>C1COCC1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:10])[CH2:7][CH2:8][NH2:9]

Inputs

Step One
Name
Quantity
1.23 mL
Type
reactant
Smiles
B
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(CC#N)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the dimethylsulfide
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
The reaction was stopped by addition of a methanol/hydrochloric acid solution
DISTILLATION
Type
DISTILLATION
Details
the methanol was distilled off under vacuum
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
a further aqueous solution of sodium hydroxide was added
EXTRACTION
Type
EXTRACTION
Details
this was then extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This methylene chloride solution was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under vacuum

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(CCN)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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